Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.
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Overview
Description
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.: is a chemical compound with the molecular formula C16H35N3O . It is a derivative of dodecanamide, characterized by the presence of aminoethyl groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. typically involves the reaction of dodecanoic acid with ethylenediamine . The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The aminoethyl groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. involves its interaction with specific molecular targets and pathways. The aminoethyl groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
73772-48-2 |
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Molecular Formula |
C16H35N3O |
Molecular Weight |
285.47 g/mol |
IUPAC Name |
N,N-bis(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C16H35N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-15,17-18H2,1H3 |
InChI Key |
CACWQNPWKQPNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCN)CCN |
Origin of Product |
United States |
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